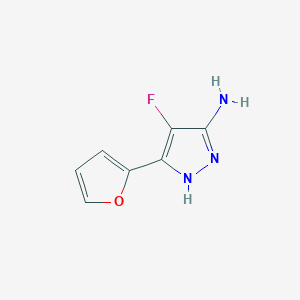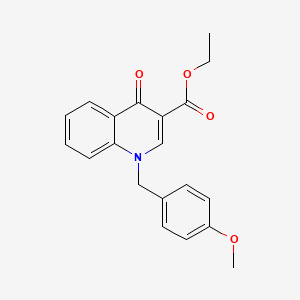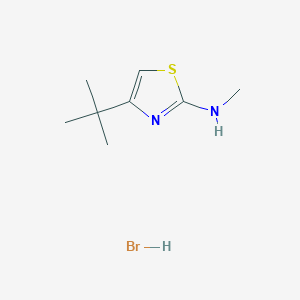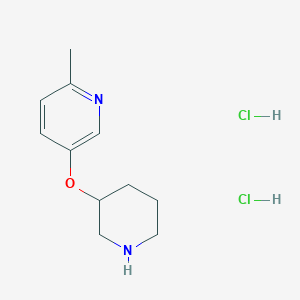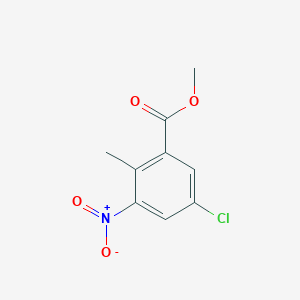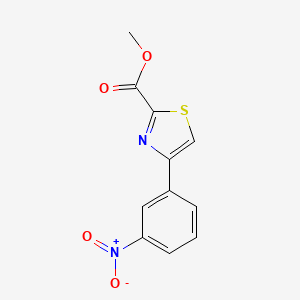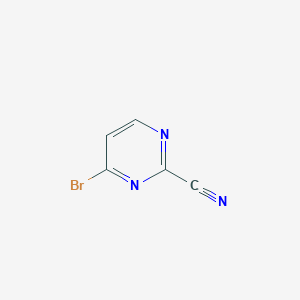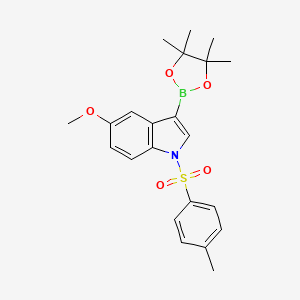![molecular formula C13H19ClINO B1394692 3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride CAS No. 1219972-16-3](/img/structure/B1394692.png)
3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride
Vue d'ensemble
Description
3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C13H19ClINO and a molecular weight of 367.65353 g/mol . This compound is characterized by the presence of an iodophenoxy group attached to an ethyl chain, which is further connected to a piperidine ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride typically involves the following steps:
Formation of the Iodophenoxy Intermediate: The initial step involves the iodination of phenol to produce 2-iodophenol. This reaction is usually carried out using iodine and a suitable oxidizing agent such as sodium iodate in an acidic medium.
Etherification: The 2-iodophenol is then reacted with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate to form 2-(2-iodophenoxy)ethane.
Piperidine Introduction: The final step involves the reaction of 2-(2-iodophenoxy)ethane with piperidine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to yield 3-[2-(2-iodophenoxy)ethyl]piperidine.
Hydrochloride Salt Formation: The free base of 3-[2-(2-iodophenoxy)ethyl]piperidine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, purification steps such as recrystallization and chromatography are employed to achieve high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation to form piperidinone derivatives, while reduction reactions can modify the ethyl chain or the aromatic ring.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the iodophenoxy group reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Major Products Formed
Substitution Products: Azido or thiocyanato derivatives of the original compound.
Oxidation Products: Piperidinone derivatives.
Reduction Products: Reduced forms of the ethyl chain or aromatic ring.
Coupling Products: Biaryl compounds with various substituents.
Applications De Recherche Scientifique
3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of biological pathways and interactions due to its ability to act as a ligand for various receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The iodophenoxy group can bind to specific sites on proteins, modulating their activity. The piperidine ring may also play a role in enhancing the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Iodophenoxy)ethanol: Similar structure but lacks the piperidine ring.
3-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride: Bromine atom instead of iodine.
3-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride: Chlorine atom instead of iodine.
Uniqueness
3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride is unique due to the presence of the iodophenoxy group, which imparts distinct reactivity and binding properties. The combination of the iodophenoxy group with the piperidine ring enhances its potential for diverse applications in research and industry.
Propriétés
IUPAC Name |
3-[2-(2-iodophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO.ClH/c14-12-5-1-2-6-13(12)16-9-7-11-4-3-8-15-10-11;/h1-2,5-6,11,15H,3-4,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHRAXOFNPEPFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC=CC=C2I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



